

4-(Trifluoromethyl)phenylbiguanide hydrochloride suppliers

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)phenylbiguanide hydrochloride

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An In-Depth Technical Guide to **4-(Trifluoromethyl)phenylbiguanide Hydrochloride** for Advanced Research

Introduction

4-(Trifluoromethyl)phenylbiguanide hydrochloride is a specialized chemical compound of significant interest to researchers in medicinal chemistry and drug development. It merges two pharmacologically important structural motifs: the biguanide core, famously represented by the frontline antidiabetic drug metformin, and the trifluoromethylphenyl group, a cornerstone of modern pharmaceutical design. This guide serves as a comprehensive technical resource for scientists, providing in-depth information on the compound's scientific rationale, synthesis, potential applications, sourcing, and practical experimental use. The integration of the metabolically robust trifluoromethyl group with the biologically active biguanide scaffold makes this molecule a compelling candidate for developing novel therapeutic agents and a valuable tool for probing biological systems.

Chemical and Physical Properties

A precise understanding of a compound's properties is fundamental to its application in a research setting. The key identifiers and physical characteristics of **4-(Trifluoromethyl)phenylbiguanide hydrochloride** are summarized below.

Property	Value	Reference(s)
CAS Number	18960-29-7	[1] [2]
Molecular Formula	C ₉ H ₁₁ ClF ₃ N ₅	[1] [3] [4]
Molecular Weight	281.67 g/mol	[2]
Synonyms	1-[4-(Trifluoromethyl)phenyl]biguanide hydrochloride	[2] [4]
Melting Point	209-213 °C	[2] [5]
Appearance	Solid	N/A
Purity (Typical)	≥96%	[2] [3]
SMILES	Cl[H].NC(=N)NC(=N)Nc1ccc(c1)C(F)(F)F	[2]
InChI Key	RTSKKAVUWUZDF-UHFFFAOYSA-N	[2]

The Scientific Rationale: A Molecule of Two Halves

The utility of **4-(Trifluoromethyl)phenylbiguanide hydrochloride** in drug discovery stems from the synergistic combination of its constituent parts. Understanding the contribution of each moiety provides the causal logic behind its selection for various research applications.

The Biguanide Core: A Legacy of Bioactivity

The biguanide functional group has a well-established history in therapeutics, primarily for the treatment of type 2 diabetes mellitus (T2DM).[\[6\]](#) The mechanism of action for biguanides, while complex, is known to center on the reduction of hepatic glucose production (HGP), largely by inhibiting the process of gluconeogenesis.[\[6\]](#) Many studies suggest that this effect is mediated through the inhibition of mitochondrial respiratory chain complex I, leading to changes in the cell's energy status.[\[6\]](#) This proven biological activity makes any biguanide-containing molecule an immediate candidate for metabolic disease research.

The Trifluoromethyl Group: A Tool for Metabolic Enhancement

The introduction of a trifluoromethyl (-CF₃) group is a key strategy in modern medicinal chemistry to enhance the drug-like properties of a molecule.^[7] This group offers several distinct advantages:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450s.^[8] Placing it on the phenyl ring can protect the molecule from common metabolic pathways such as aromatic hydroxylation, thereby increasing its biological half-life.
- **Increased Lipophilicity:** The -CF₃ group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and potentially enhance its interaction with hydrophobic binding pockets in target proteins.
- **Modulation of Electronic Properties:** As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups, influencing binding interactions and solubility.^[7]

The synergy of these two components suggests that **4-(Trifluoromethyl)phenylbiguanide hydrochloride** is not merely a chemical intermediate, but a rationally designed probe for developing more stable and potent analogues of biologically active biguanides.

Potential Research Applications

The unique structure of this compound opens several avenues for investigation in drug discovery and chemical biology.

Caption: Potential research pathways for 4-(Trifluoromethyl)phenylbiguanide HCl.

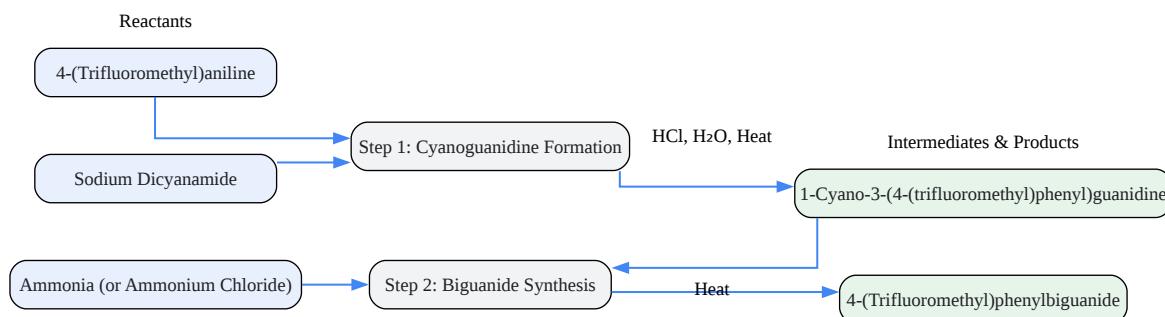
- **Antidiabetic Research:** Building on the legacy of metformin, this compound serves as an excellent starting point for synthesizing novel biguanide derivatives with improved pharmacokinetic profiles.^[5] Its enhanced metabolic stability makes it a valuable tool for long-duration *in vivo* studies.
- **Serotonin (5-HT₃) Receptor Agonism:** Phenylbiguanide is a known selective agonist of the 5-HT₃ receptor, a ligand-gated ion channel involved in chemotherapy-induced nausea,

vomiting, and irritable bowel syndrome.[9] This compound can be used to explore the structure-activity relationships of 5-HT3 receptor agonists and to develop new modulators.

- Enzyme Inhibition Studies: The guanidine group is a common feature in the active sites of many enzymes. This molecule can be employed as a tool compound in biochemical assays to study guanidine-based inhibitors and their effects on cellular metabolism.[5]

General Synthesis Pathway

While custom synthesis is often performed by suppliers, understanding the synthetic route is crucial for researchers considering derivative synthesis. A plausible and common method for synthesizing N-arylbiguanides is adapted from established literature on related compounds.[10] The process involves a two-step reaction.



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Caption: A generalized two-step workflow for the synthesis of 4-(Trifluoromethyl)phenylbiguanide.

Protocol:

- Step 1: Formation of the Cyanoguanidine Intermediate. 4-(Trifluoromethyl)aniline is reacted with sodium dicyanamide in the presence of hydrochloric acid and water. The mixture is heated, causing the aniline's amino group to add across one of the nitrile groups of dicyanamide, forming the intermediate, 1-cyano-3-(4-(trifluoromethyl)phenyl)guanidine.[10]
- Step 2: Biguanide Synthesis. The isolated cyanoguanidine intermediate is then reacted with an ammonia source, such as ammonium chloride, in a suitable solvent. Upon heating, ammonia adds to the remaining nitrile group, completing the biguanide structure.
- Step 3: Salt Formation & Purification. The resulting free base is treated with hydrochloric acid to form the stable hydrochloride salt. The final product is then purified, typically by recrystallization, to achieve the desired purity for research applications.

Sourcing and Procurement for Research

The reliability of experimental data is directly dependent on the quality and purity of the starting materials. Sourcing **4-(Trifluoromethyl)phenylbiguanide hydrochloride** from reputable suppliers is paramount. Researchers should prioritize suppliers who provide comprehensive analytical data.

Comparative Supplier Overview

Supplier	Product Name	Purity	CAS Number	Reference(s)
Sigma-Aldrich (MilliporeSigma)	1-[4-(Trifluoromethyl)phenyl]biguanide hydrochloride	96%	18960-29-7	[2][11]
BLD Pharm	4-(Trifluoromethyl)phenylbiguanide hydrochloride	Not specified	18960-29-7	[1]
Fluoropharm	1-[(4- Trifluoromethyl)phenyl]biguanide hydrochloride	NLT 98%	18960-29-7	[3]

Due Diligence: Before purchasing, it is critical to:

- Request a Certificate of Analysis (CoA): This document provides lot-specific data on purity (e.g., via HPLC), identity (e.g., via NMR or MS), and other physical properties.
- Verify Supplier Reputation: Choose established chemical suppliers known for serving the research and pharmaceutical industries.[\[12\]](#)[\[13\]](#)

Exemplary Experimental Protocol: In Vitro Calcium Influx Assay for 5-HT3 Receptor Activation

This protocol provides a self-validating method to assess the compound's functional activity as a 5-HT3 receptor agonist. The principle relies on the fact that the 5-HT3 receptor is a ligand-gated ion channel; its activation leads to an influx of cations, including calcium (Ca^{2+}), which can be measured with a fluorescent indicator.

Caption: Workflow for a cell-based calcium influx assay to measure 5-HT3 receptor activation.

Methodology:

- Cell Culture: Maintain HEK293 cells stably expressing the human 5-HT3 receptor in appropriate culture medium.
- Plate Preparation: Seed the cells into black-walled, clear-bottom 96-well microplates and allow them to adhere overnight.
- Compound Preparation: Prepare a 10 mM stock solution of **4-(Trifluoromethyl)phenylbiguanide hydrochloride** in DMSO. Perform a serial dilution in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 μM). Prepare identical dilution plates for serotonin (positive control) and a vehicle control (assay buffer with DMSO).
- Dye Loading: Remove the culture medium from the cells and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate according to the dye manufacturer's instructions to allow the dye to enter the cells.

- Assay Execution: Place the 96-well plate into a fluorescence plate reader equipped with injectors. Set the reader to measure fluorescence at appropriate excitation/emission wavelengths. Record a baseline fluorescence reading.
- Compound Addition: Program the injector to add the prepared compound dilutions to the wells.
- Data Acquisition: Immediately after injection, continuously record the fluorescence intensity for several minutes. An increase in fluorescence indicates a calcium influx due to channel activation.
- Data Analysis: For each concentration, determine the maximum change in fluorescence. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration that elicits a half-maximal response).

Trustworthiness through Controls: This protocol is self-validating. A robust response to serotonin confirms that the cells and assay are performing correctly, while a lack of response in the vehicle control wells ensures there are no artifacts. The activity of the test compound can therefore be confidently attributed to its interaction with the 5-HT3 receptor.

Safety and Handling

As with any research chemical, proper safety precautions are essential.

- Hazard Classifications: The compound is classified as an irritant. Hazard codes include H315 (Skin Irritation), H319 (Serious Eye Irritation), and H335 (May cause respiratory irritation).[\[2\]](#)
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses. A dust mask is recommended when handling the solid powder.[\[2\]](#)
- Storage: Store in a tightly sealed container at room temperature, away from incompatible materials.[\[5\]](#)

Conclusion

4-(Trifluoromethyl)phenylbiguanide hydrochloride stands out as a meticulously designed chemical tool for the modern researcher. It leverages the established biological relevance of the biguanide scaffold and enhances it with the pharmacokinetic advantages conferred by the trifluoromethyl group. Its potential applications in metabolic disease, neuroscience, and enzyme kinetics, combined with a straightforward synthetic rationale, make it a valuable asset for any drug discovery program. By adhering to rigorous standards of sourcing, handling, and experimental design, scientists can effectively harness the potential of this compound to drive their research forward.

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